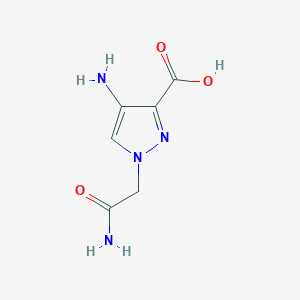
4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with amino, carbamoylmethyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can yield pyrazole derivatives, which can then be further functionalized to introduce the amino, carbamoylmethyl, and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
1,2,4-Triazole: Another nitrogen-containing heterocycle with significant pharmacological applications.
1,2,3-Triazole: Known for its stability and diverse biological activities
Uniqueness: 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its combination of amino, carbamoylmethyl, and carboxylic acid groups allows for versatile chemical modifications and a wide range of applications .
Propiedades
Fórmula molecular |
C6H8N4O3 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
4-amino-1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N4O3/c7-3-1-10(2-4(8)11)9-5(3)6(12)13/h1H,2,7H2,(H2,8,11)(H,12,13) |
Clave InChI |
MWRGSYNGILEUFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
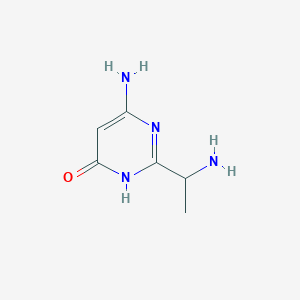
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
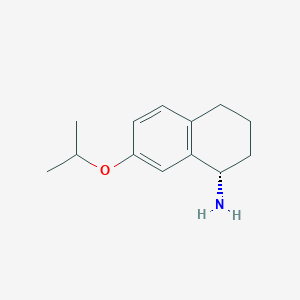
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
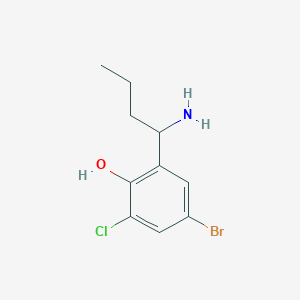
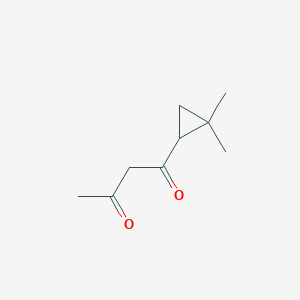
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
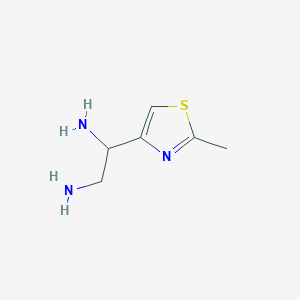
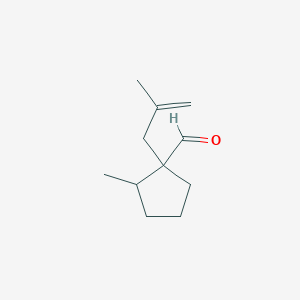
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
